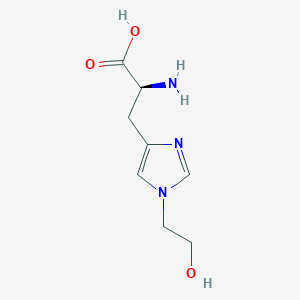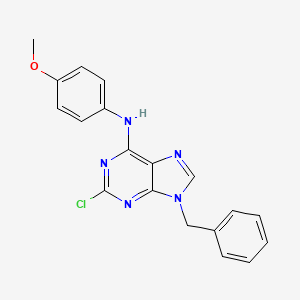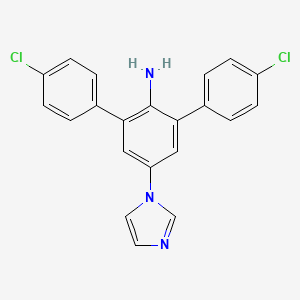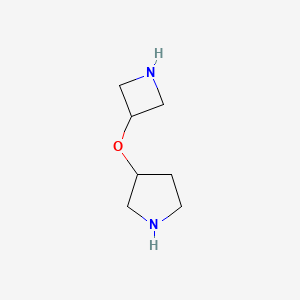
3-(Azetidin-3-yloxy)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azetidin-3-yloxy)pyrrolidine is a heterocyclic organic compound that features both azetidine and pyrrolidine rings Azetidine is a four-membered nitrogen-containing ring, while pyrrolidine is a five-membered nitrogen-containing ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Azetidin-3-yloxy)pyrrolidine typically involves the formation of the azetidine ring followed by its attachment to the pyrrolidine ring. One common method involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods: Industrial production methods for this compound often utilize microwave irradiation to facilitate cyclocondensation reactions in an alkaline aqueous medium . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Azetidin-3-yloxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to a more stable amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are commonly employed.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Amines derived from the reduction of the azetidine ring.
Substitution: Substituted azetidine derivatives.
Applications De Recherche Scientifique
3-(Azetidin-3-yloxy)pyrrolidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Azetidin-3-yloxy)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to undergo strain-driven reactions, which can lead to the formation of reactive intermediates . These intermediates can interact with biological molecules, leading to various pharmacological effects. The pyrrolidine ring contributes to the compound’s stability and enhances its binding affinity to target proteins .
Comparaison Avec Des Composés Similaires
Spiro-azetidin-2-one: This compound features a spirocyclic structure with an azetidine ring and is known for its biological activity.
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities with 3-(Azetidin-3-yloxy)pyrrolidine and are used in medicinal chemistry.
Uniqueness: this compound is unique due to its combination of azetidine and pyrrolidine rings, which imparts distinct chemical and biological properties. The strain-driven reactivity of the azetidine ring, coupled with the stability of the pyrrolidine ring, makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C7H14N2O |
|---|---|
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
3-(azetidin-3-yloxy)pyrrolidine |
InChI |
InChI=1S/C7H14N2O/c1-2-8-3-6(1)10-7-4-9-5-7/h6-9H,1-5H2 |
Clé InChI |
XMUASWOCCOBXEF-UHFFFAOYSA-N |
SMILES canonique |
C1CNCC1OC2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


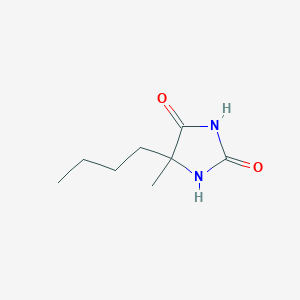
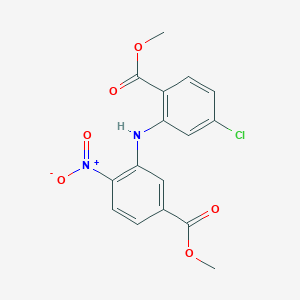
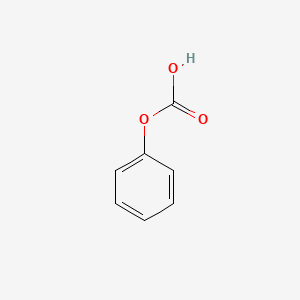

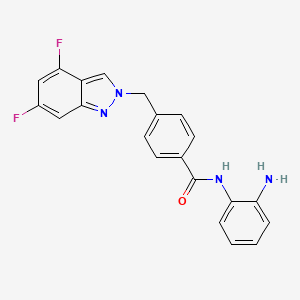

![6-Bromo-8-ethoxyimidazo[1,2-A]pyrazine](/img/structure/B12931356.png)
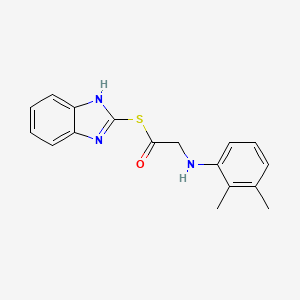
![tert-Butyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B12931372.png)
![2-(6,8-Dichloro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide](/img/structure/B12931374.png)
